Thieno[3,2-D]pyrimidine-4-carboxylic acid
Overview
Description
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring
Mechanism of Action
Target of Action
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound that has been found to interact with several biological targets. One of the primary targets of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Inhibition of EZH2 has been associated with antitumor activity, making it a promising target for cancer therapy .
Mode of Action
The compound interacts with its target, EZH2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between the compound and EZH2 is still under investigation.
Biochemical Pathways
The inhibition of EZH2 by this compound affects several biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. By inhibiting EZH2, the compound disrupts the function of PRC2, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The compound’s lipophilicity, or affinity for a lipid environment, suggests that it may diffuse easily into cells
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell behavior. For example, one study found that a derivative of the compound had a remarkable antitumor activity against certain cancer cell lines . The compound was found to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-D]pyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as EZH2, which is involved in the regulation of gene expression . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound inhibits EZH2 by binding to its active site, preventing the enzyme from catalyzing the methylation of histones . This inhibition results in changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit enzymes involved in nucleotide metabolism, resulting in altered nucleotide pools and metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Its localization can also affect its stability and degradation, impacting its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-D]pyrimidine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound often involve Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines. This method provides an efficient route to obtain the desired compound in yields ranging from 63% to 71% .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thieno[3,2-D]pyrimidin-4-ones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions are common, where halogen atoms or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones, thieno[3,2-D]pyrimidine amines, and various halogenated or nitrated derivatives .
Scientific Research Applications
Thieno[3,2-D]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-D]pyrimidine-4-carboxylic acid
- Thieno[3,4-B]pyridine-7-carboxamides
- Thieno[2,3-B]pyridine derivatives
Uniqueness
Thieno[3,2-D]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Compared to similar compounds, it has shown higher efficacy in certain antimicrobial and anticancer applications .
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGKUGRDUXGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725540 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-49-7 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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